4-(4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine
CAS No.: 2640955-87-7
Cat. No.: VC11860703
Molecular Formula: C18H21F3N6O
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640955-87-7 |
|---|---|
| Molecular Formula | C18H21F3N6O |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | 4-[4-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine |
| Standard InChI | InChI=1S/C18H21F3N6O/c19-18(20,21)15-13-14(1-3-22-15)25-5-7-26(8-6-25)16-2-4-23-17(24-16)27-9-11-28-12-10-27/h1-4,13H,5-12H2 |
| Standard InChI Key | YFHOEHSGSSTRCV-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC(=NC=C3)N4CCOCC4 |
| Canonical SMILES | C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC(=NC=C3)N4CCOCC4 |
Introduction
The compound 4-(4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a synthetic organic molecule that belongs to a class of heterocyclic compounds. It is characterized by its complex structure, which includes a pyrimidine core, a piperazine moiety, and a morpholine group, with a trifluoromethyl-substituted pyridine ring. Compounds of this nature are often explored in medicinal chemistry for their potential pharmacological properties, such as enzyme inhibition, receptor modulation, or antimicrobial activity.
Structural Features
The molecular structure of this compound can be described as follows:
-
Core Framework: Pyrimidine ring substituted at the 2-position with a morpholine group.
-
Side Chain: A piperazine group attached to the pyrimidine at the 4-position, further linked to a pyridine ring substituted with a trifluoromethyl group at the 2-position.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H18F3N5O |
| Molecular Weight | ~369.35 g/mol |
| Functional Groups | Piperazine, Pyrimidine, Morpholine, Trifluoromethyl |
| Solubility | Likely soluble in polar solvents (e.g., DMSO) due to nitrogen atoms and polar groups. |
Synthesis
The synthesis of this compound typically involves multi-step reactions:
-
Formation of the Pyrimidine Core: Pyrimidine derivatives are synthesized through cyclization reactions involving amidines and β-dicarbonyl compounds.
-
Attachment of Piperazine: The piperazine moiety is introduced via nucleophilic substitution or reductive amination.
-
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or Togni's reagent.
-
Morpholine Substitution: The morpholine group is added through alkylation or nucleophilic substitution.
Analytical Characterization
The structural elucidation and purity of such compounds are confirmed using advanced spectroscopic techniques:
-
NMR Spectroscopy (1H and 13C): Identifies chemical shifts corresponding to pyrimidine, piperazine, morpholine, and trifluoromethyl groups.
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Detects functional groups such as C-F (trifluoromethyl) and C-N bonds.
Potential Applications
This compound and its analogs hold promise in several fields:
-
Pharmaceutical Development:
-
As kinase inhibitors for cancer therapy.
-
As antimicrobials targeting resistant bacterial strains.
-
For neurological conditions due to piperazine's receptor-binding properties.
-
-
Chemical Biology:
-
As probes for studying enzyme mechanisms due to their structural complexity.
-
-
Material Science:
-
The trifluoromethyl group imparts unique physicochemical properties that could be useful in designing advanced materials.
-
Challenges and Future Directions
Despite its potential, challenges remain:
-
Synthetic Complexity: The multi-step synthesis requires optimization for scalability.
-
Toxicity Profiling: Comprehensive toxicological studies are necessary to ensure safety.
-
Target Validation: Detailed biological assays are needed to confirm its activity against specific targets.
Future research should focus on:
-
High-throughput screening for pharmacological activity.
-
Derivatization to improve solubility and bioavailability.
-
Computational docking studies to predict binding affinities with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume